2-Chloroacetamide vs. 2,2-Dichloroacetamide Cytotoxicity in Cancer Cell Lines
In a comparative study of thiazole-bearing acetamide derivatives, 2-chloroacetamides as a class demonstrated significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines, as well as Ba/F3 cells with calreticulin mutations. In direct contrast, the corresponding 2,2-dichloroacetamide derivatives showed negligible activity across all tested cell lines [1]. While this specific compound was not the sole subject of the study, the findings establish a clear class-level differentiation where the monochloro warhead is essential for cytotoxicity, and the dichloro analog cannot serve as a functional substitute.
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | Significant cytotoxicity (2-chloroacetamide class) |
| Comparator Or Baseline | Negligible activity (2,2-dichloroacetamide class) |
| Quantified Difference | Qualitative; marked difference in activity |
| Conditions | MTT assay; Jurkat, MDA-MB-231, Ba/F3 (calreticulin mutant) cell lines |
Why This Matters
This class-level evidence indicates that the 2-chloroacetamide functional group is a critical determinant of anticancer activity, directly informing the selection of this compound over its 2,2-dichloroacetamide analog for cytotoxicity screening.
- [1] Havryshchuk L, Horishny V, Ivasechko I, et al. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. 2025;53(1):146-162. doi:10.15587/2519-4852.2025.323594. View Source
